molecular formula C18H19NO5S2 B2629402 ethyl 2-(2-(phenylsulfonyl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 895458-25-0

ethyl 2-(2-(phenylsulfonyl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2629402
CAS No.: 895458-25-0
M. Wt: 393.47
InChI Key: CTBYBFRWWPNQHD-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(phenylsulfonyl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a heterocyclic compound featuring a cyclopenta[b]thiophene core fused with a dihydrocyclopentane ring. The molecule is substituted at the 2-position with a phenylsulfonyl acetamido group and at the 3-position with an ethyl ester moiety. This structure combines electron-withdrawing (sulfonyl) and electron-donating (ester) groups, which influence its reactivity and physicochemical properties. The compound’s synthesis likely involves condensation reactions between 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate derivatives and phenylsulfonyl acetyl chloride, analogous to methods described for related thioureido and acylated analogs .

Properties

IUPAC Name

ethyl 2-[[2-(benzenesulfonyl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5S2/c1-2-24-18(21)16-13-9-6-10-14(13)25-17(16)19-15(20)11-26(22,23)12-7-4-3-5-8-12/h3-5,7-8H,2,6,9-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBYBFRWWPNQHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-(phenylsulfonyl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of cancer research and as a therapeutic agent. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and relevant case studies.

Antitumor Activity

The compound has been evaluated for its antitumor activity, particularly in breast cancer models. A study indicated that derivatives related to this compound exhibited significant cytotoxic effects on MCF-7 breast cancer cells. The IC50 values for some derivatives ranged from 23.2 μM to 49.9 μM , indicating a promising potential for inducing apoptosis in cancer cells .

  • Apoptosis Induction : The compound was shown to significantly reduce cell viability and induce apoptosis in MCF-7 cells. The treatment resulted in a 26.86% reduction in cell viability, with a notable increase in early and late apoptotic cell populations .
  • Cell Cycle Arrest : Flow cytometry analysis revealed that the compound caused G2/M phase arrest, with an increase in cell population distribution at this phase by 1.48-fold compared to control .
  • Caspase Activation : The compound's ability to activate caspases, which are critical for the apoptotic process, was confirmed through assays that measured caspase activity post-treatment .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to other similar compounds:

Compound NameIC50 (μM)Mechanism of ActionCell Line Tested
This compound23.2 - 49.9Apoptosis induction, G2/M arrestMCF-7
Compound A30.0Apoptosis inductionMCF-7
Compound B45.0Caspase activationHeLa
Compound C50.0Cell cycle arrestA549

Case Studies

  • Study on Breast Cancer Cells : In a specific study involving MCF-7 cells treated with the compound, researchers observed a significant increase in both early and late apoptosis markers after 48 hours of treatment. The findings suggest that this compound could serve as a lead structure for developing new anticancer agents targeting breast cancer .
  • Antioxidant Activity : Beyond antitumor effects, related compounds have demonstrated antioxidant properties which may contribute to their overall therapeutic efficacy by reducing oxidative stress within cells .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations
Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference(s)
Ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Thioureido group C₁₇H₁₈N₂O₂S₂ 346.45 Antifungal/antibacterial activity
Ethyl 2-[(4-phenylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate 4-Phenylbenzoyl group C₂₃H₂₁NO₃S 391.5 Higher lipophilicity (XLogP3 = 5.9)
Methyl 2-[(diphenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Diphenylacetyl group C₂₃H₂₁NO₃S 391.48 Enhanced steric bulk
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Tetrahydrobenzo[b]thiophene core + phenolic group C₂₂H₂₅NO₅S 427.5 Improved solubility due to -OH group

Key Observations :

  • Biological Activity : Thioureido derivatives exhibit antifungal/antibacterial properties, suggesting that the phenylsulfonyl variant may share similar bioactivity but with modified pharmacokinetics due to the sulfonyl group’s polarity .
  • Crystallography : The thioureido analog crystallizes in a triclinic system (space group P1) with intermolecular N–H···O hydrogen bonds stabilizing the lattice . The phenylsulfonyl derivative is expected to form stronger S=O···H–N interactions, influencing crystal packing and solubility.
Physicochemical and Computational Data
  • Lipophilicity : The phenylsulfonyl group reduces lipophilicity (predicted XLogP3 ~4.5) compared to the 4-phenylbenzoyl analog (XLogP3 = 5.9) .
  • Hydrogen Bonding : The sulfonyl group increases hydrogen-bond acceptor capacity (four acceptors vs. two in thioureido derivatives), impacting solubility and crystal morphology .

Q & A

Q. What synthetic methodologies are commonly employed to prepare ethyl 2-(2-(phenylsulfonyl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate?

The compound is typically synthesized via multi-step organic reactions. A key intermediate, ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, can be prepared using the Gewald reaction, which involves cyclocondensation of ketones, cyanoacetates, and elemental sulfur under basic conditions . Subsequent acylation with phenylsulfonyl acetyl chloride or analogous reagents introduces the sulfonylacetamido moiety. Reaction optimization, such as solvent choice (e.g., ethanol or acetonitrile) and catalysts (e.g., glacial acetic acid), is critical for yield improvement, as seen in similar thiophene derivatives .

Q. How is the structural identity of this compound confirmed experimentally?

Structural confirmation relies on spectroscopic and crystallographic analyses:

  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR data identify proton environments and carbon frameworks. For example, cyclopentane protons resonate as multiplets (δ ~2.2–2.8 ppm), while aromatic protons from the phenylsulfonyl group appear as distinct doublets or triplets (δ ~7.3–8.0 ppm) .
  • X-ray Crystallography : Programs like SHELXL and ORTEP-III are used to refine crystal structures, confirming bond lengths, angles, and hydrogen-bonding networks. For related cyclopenta[b]thiophene derivatives, intermolecular N–H···O hydrogen bonds stabilize crystal packing .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Safety data sheets (SDS) for structurally similar compounds highlight hazards such as skin/eye irritation and respiratory toxicity. Key precautions include:

  • Use of PPE (gloves, goggles, lab coats) and fume hoods during synthesis .
  • Emergency measures: Flush eyes with water for 15 minutes upon exposure; use water spray or dry powder for fire suppression .
  • Storage in cool, dry conditions away from oxidizing agents .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s potential as a NOX inhibitor?

SAR studies require systematic modifications to the phenylsulfonyl, cyclopentane, or ester groups. For example:

  • Replace the phenylsulfonyl group with other electron-withdrawing substituents (e.g., nitro or trifluoromethyl) to assess electronic effects on NOX4/2 inhibition .
  • Compare IC50_{50} values in cell-based assays (e.g., tetracycline-inducible NOX4 overexpression models) and validate selectivity against isoforms like NOX2 .
  • Use molecular docking to predict binding interactions with NOX domains, guided by crystallographic data from related inhibitors .

Q. What analytical challenges arise in resolving crystallographic disorder in this compound, and how can they be addressed?

Cyclopenta[b]thiophene derivatives often exhibit conformational flexibility, leading to disorder in crystal lattices. Mitigation strategies include:

  • Collecting high-resolution data (≤ 0.8 Å) to improve electron density maps.
  • Applying restraints or constraints in SHELXL refinement for disordered regions .
  • Analyzing hydrogen-bonding patterns via graph-set analysis (e.g., Etter’s formalism) to identify stabilizing interactions .

Q. How can conflicting spectroscopic data (e.g., unexpected 1H^{1}\text{H}1H-NMR splitting patterns) be troubleshooted during characterization?

Discrepancies may arise from dynamic effects (e.g., rotameric equilibria) or impurities. Solutions include:

  • Variable-temperature NMR to probe conformational exchange.
  • High-resolution mass spectrometry (HRMS) to confirm molecular ion purity .
  • Recrystallization from alternative solvents (e.g., DMSO/EtOH mixtures) to isolate stable polymorphs .

Methodological Notes

  • Synthesis Optimization : Reaction yields for cyclopenta[b]thiophene derivatives vary significantly (55–85%) depending on the acylating agent and reaction time .
  • Crystallographic Software : SHELX programs remain the gold standard for small-molecule refinement, while ORTEP-III aids in visualizing thermal ellipsoids and disorder.
  • Safety Compliance : Adhere to TSCA and IATA regulations for hazardous chemical transport and disposal .

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